Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride
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Overview
Description
Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2 and its molecular weight is 282.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods. For instance, Teng Da-wei (2012) described a synthesis process involving reductive amination, chlorization, and cyclization (Teng Da-wei, 2012). Similarly, M. S. D. Pablo et al. (1992) discussed the synthesis of related biazole derivatives via 1,3-dipolar cycloaddition, emphasizing the versatility in forming related compounds (M. S. D. Pablo et al., 1992).
Spectroscopic Properties : Studies like those by S. Nakai et al. (2003) have investigated the physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, contributing to our understanding of their spectroscopic characteristics (S. Nakai et al., 2003).
Development of Industrial Processes : Research such as that by M. Baenziger et al. (2017) has focused on developing industrial processes for efficiently preparing imidazo[1,2-a]pyrazine scaffolds, highlighting their potential for large-scale production (M. Baenziger et al., 2017).
Applications in Biological Systems
Detection in Biological Systems : The detection of active oxygen species in biological systems using imidazo[1,2-a]pyrazin-3-one derivatives was explored by M. Nakano (1998), indicating their utility in biological and medical research (M. Nakano, 1998).
Antimicrobial and Anticancer Activity : Compounds like tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for antimicrobial, antioxidant, and anticancer activities, as described by J. Rani et al. (2017) (J. Rani et al., 2017).
Synthesis of Novel Hybrid Molecules : Research into hybridizing heterocyclic systems, such as pyrazoline and benzimidazoles, for potential medicinal applications has been conducted by Farhat Ibraheem et al. (2020), showcasing the diverse applicability of these compounds in drug development (Farhat Ibraheem et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of EN300-27703518 is the Gαq protein family , which includes four members: Gαq, Gα11, Gα14, and Gα15/16 . Among these, the isoforms Gαq and Gα11 are the most crucial and ubiquitously expressed .
Mode of Action
EN300-27703518 interacts with its targets by preferentially silencing Gαq proteins . It allows GDP release but prevents GTP entry, thus trapping Gαq in the nucleotide-free, empty pocket conformation .
Biochemical Pathways
The Gαq protein family members activate their major downstream effector, the enzyme phospholipase C-b (PLCb). This leads to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3) . DAG activates protein kinase C, and IP3 initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels .
Result of Action
The result of EN300-27703518’s action is the inhibition of critical functions in cancer progression, particularly cell proliferation and cell survival . This is achieved through its interaction with the Gαq protein family and the subsequent modulation of intracellular signaling pathways .
Properties
IUPAC Name |
methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-15-10(14)3-2-8-6-12-9-7-11-4-5-13(8)9;;/h6,11H,2-5,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBPCZCNIUWFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C2N1CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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